AMINE CAS No. 355815-06-4](/img/structure/B2820542.png)
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE is a chemical compound with the molecular formula C12H19NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylbenzyl group and a methoxy-1-methylethyl group attached to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE typically involves the reaction of 2,4-dimethylbenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of [(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxybenzyl)(2-methoxy-1-methylethyl)amine: This compound has a similar structure but with a methoxybenzyl group instead of a dimethylbenzyl group.
(2,4-Dimethylbenzyl)(2-methoxybenzyl)amine: This compound features a methoxybenzyl group in place of the methoxy-1-methylethyl group.
Uniqueness
[(2,4-DIMETHYLPHENYL)METHYL](1-METHOXYPROPAN-2-YL)AMINE is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Biologische Aktivität
(2,4-DIMETHYLPHENYL)METHYLAMINE, also known as N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine, is a compound with potential biological significance due to its unique structural properties. Its molecular formula is C13H21NO, and it has a molecular weight of approximately 207.317 g/mol. This compound's structure suggests possible interactions with various biological targets, including enzymes and receptors, which may lead to significant pharmacological effects.
Chemical Structure and Properties
The compound features a dimethyl-substituted phenyl ring attached to a methyl group and a methoxypropan-2-yl amine moiety. This configuration may enhance its reactivity and interaction potential with biological systems.
Property | Value |
---|---|
Molecular Formula | C13H21NO |
Molecular Weight | 207.317 g/mol |
CAS Number | 355815-06-4 |
Biological Activity
Preliminary studies indicate that (2,4-DIMETHYLPHENYL)METHYLAMINE may exhibit various biological activities, particularly in the modulation of neurotransmitter systems and potential anticancer properties.
Neurotransmitter Interaction
Research suggests that compounds with similar structures can influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The potential for (2,4-DIMETHYLPHENYL)METHYLAMINE to interact with these systems warrants further investigation to determine its efficacy in treating neurological disorders.
Anticancer Activity
Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar amine structures have demonstrated cytotoxicity against various cancer cell lines, including leukemia and solid tumors.
A comparative analysis of several derivatives demonstrated that specific modifications to the phenyl ring significantly impacted their biological activity. For example:
Compound Name | IC50 (μM) against K562 Cells | IC50 (μM) against HL60 Cells |
---|---|---|
(2,4-DIMETHYLPHENYL)METHYLAMINE | TBD | TBD |
Analog 1 (with trifluoromethyl group) | 5.6 | 8.2 |
Analog 2 (with methoxy substituent) | 3.6 | 6.9 |
These findings suggest that the introduction of specific substituents can enhance the potency of the compound against particular cancer cell lines.
Case Studies
A notable case study involved the synthesis of a series of phenylmethylamine derivatives that were evaluated for their anticancer properties. The study revealed that modifications to the amine structure could lead to increased efficacy against leukemia cell lines, indicating that (2,4-DIMETHYLPHENYL)METHYLAMINE might possess similar or enhanced activity due to its unique structural features.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2,4-DIMETHYLPHENYL)METHYLAMINE to various protein targets associated with cancer progression. These studies indicate that the compound may effectively bind to active sites on receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-5-6-13(11(2)7-10)8-14-12(3)9-15-4/h5-7,12,14H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFNFZYVYYALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.